molecular formula C22H26N4O4S B2770345 N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920389-03-3

N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2770345
CAS RN: 920389-03-3
M. Wt: 442.53
InChI Key: BTDJEUPRYZNROX-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Polymorphism and Stability

One study by Petrova et al. (2009) investigated the crystallization and characterization of three anhydrous polymorphs, a monohydrate, and a dihydrate of an active pharmaceutical ingredient closely related to the requested compound. The study found that the hydrates were less stable than the most stable anhydrous form and converted into this form in water within 15 minutes. This rapid conversion and the relationship between stability and relative humidity offer insights into the importance of polymorphic studies in drug formulation and development (Petrova et al., 2009).

Crystal Structure Analysis

Research on related compounds has also focused on understanding their crystal structures. Subasri et al. (2016) provided detailed crystal structures of similar thioacetamide derivatives, showing a folded conformation around the methylene C atom of the thioacetamide bridge. This kind of structural analysis is crucial for designing drugs with targeted properties, as the molecular conformation significantly impacts biological activity (Subasri et al., 2016).

Novel Syntheses and Ligand Properties

The synthesis and isolation of ligands derived from related chemical structures have been studied for their potential in creating complex compounds with specific coordination geometries. For example, Toscano et al. (1990) reported on the synthesis of a tetradentate ligand and its binding to Co(III) ion, demonstrating the compound's utility in creating stereospecific coordination complexes. This research highlights the compound's potential application in materials science and catalysis (Toscano et al., 1990).

Antimicrobial and Antitumor Activities

Further, some derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing significant antimicrobial activities. This research suggests the compound's derivatives could be potential candidates for developing new antimicrobial agents (Hossan et al., 2012).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,5-6,11,17H,3-4,7-10,12-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDJEUPRYZNROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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